An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Diamino-1,4-benzenedisulfonic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Diamino-1,4-benzenedisulfonic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diamino-1,4-benzenedisulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its application and analysis.
Introduction
2,5-Diamino-1,4-benzenedisulfonic acid is an aromatic organic compound containing two amine and two sulfonic acid functional groups attached to a benzene ring. This substitution pattern imparts unique chemical characteristics, making it a molecule of interest in various fields, including the synthesis of dyes, polymers, and potentially as a building block in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective utilization and for the development of robust analytical methods.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.
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Molecular Formula: C₆H₈N₂O₆S₂
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Synonyms: 1,4-Benzenedisulfonic acid, 2,5-diamino-; 1,4-DMBDS[1]
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions.
Figure 1: Chemical structure of 2,5-diamino-1,4-benzenedisulfonic acid.
Physicochemical Data Summary
Quantitative data provides a concise reference for the key physical and chemical properties of the compound. It is important to note that while some experimental data is available, many properties are predicted through computational models.
| Property | Value | Source | Data Type |
| Molecular Weight | 268.27 g/mol | [1][2][3] | Calculated |
| Appearance | Off-white to gray solid | [4] | Experimental |
| Melting Point | No data available | - | - |
| Boiling Point | No data available | - | - |
| Density | 1.922 ± 0.06 g/cm³ | [4] | Predicted |
| pKa | -1.91 ± 0.50 | [4] | Predicted |
| Solubility | No quantitative data available. Expected to be soluble in water. | - | - |
Core Physicochemical Properties in Detail
Acidity (pKa)
The two sulfonic acid groups (-SO₃H) are strongly acidic, while the two amino groups (-NH₂) are basic. The predicted pKa of -1.91 suggests that the sulfonic acid groups will be fully deprotonated in most aqueous solutions, existing as sulfonate anions (-SO₃⁻)[4]. The basicity of the amino groups will be influenced by the electron-withdrawing nature of the sulfonate groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa values of the amino groups can be experimentally determined using potentiometric titration.
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Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 2,5-diamino-1,4-benzenedisulfonic acid in deionized water to a known concentration (e.g., 0.01 M).
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.
Solubility
The presence of two highly polar sulfonate groups and two amino groups suggests that 2,5-diamino-1,4-benzenedisulfonic acid is likely to be soluble in water and other polar solvents. The zwitterionic nature of the molecule at certain pH values can influence its solubility. Its solubility in non-polar organic solvents is expected to be low.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the solubility of a compound.
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Equilibrium Establishment: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Agitation: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle by letting the flask stand or by centrifugation.
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Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Dilute the sample if necessary and analyze the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
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Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Spectroscopic Properties
Spectroscopic analysis is crucial for structural elucidation and quality control.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid exhibit characteristic absorption bands in the UV-Vis region due to electronic transitions within the benzene ring and the influence of the substituents. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or methanol).
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Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the pure solvent as a blank.
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Data Interpretation: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values. The effect of pH on the spectrum can be investigated by preparing solutions in buffers of different pH values.
2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands
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O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹
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N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
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S=O stretch (sulfonic acid): Strong bands around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹
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C=C stretch (aromatic ring): Bands in the 1600-1450 cm⁻¹ region
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S-O stretch (sulfonic acid): Band around 700-600 cm⁻¹
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Spectral Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
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Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule.
Expected ¹H NMR Spectral Features (in D₂O)
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The two protons on the benzene ring will appear as singlets due to their chemical equivalence. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonate groups.
Expected ¹³C NMR Spectral Features (in D₂O)
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Due to the symmetry of the molecule, only three distinct signals for the aromatic carbons are expected. The carbons attached to the amino and sulfonate groups will have characteristic chemical shifts.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Spectral Acquisition: Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.
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Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Synthesis and Purification
A known method for the preparation of 2,5-diamino-1,4-benzenedisulfonic acid involves the reaction of 1,4-phenylenediamine or its mono-sulfo derivative with sodium bisulfate at elevated temperatures (180-270 °C)[5].
Figure 2: General synthesis workflow for 2,5-diamino-1,4-benzenedisulfonic acid.
Purification of the crude product can be achieved by recrystallization from a suitable solvent, likely water, taking advantage of the temperature-dependent solubility.
Applications in Research and Drug Development
The bifunctional nature of 2,5-diamino-1,4-benzenedisulfonic acid, possessing both acidic and basic centers, along with its aromatic core, makes it a versatile building block.
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Monomer for Polymer Synthesis: The amino groups can participate in polymerization reactions to form polyamides or polyimides, while the sulfonic acid groups can impart ion-exchange properties to the resulting polymers.
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Dye Synthesis: Aromatic diamines are common precursors in the synthesis of azo dyes.
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Ligand in Coordination Chemistry: The amino and sulfonate groups can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes.
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Drug Development: While direct applications in drug development are not widely reported, the structural motif could be incorporated into larger molecules to enhance water solubility or to act as a linker in drug-conjugate systems.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 2,5-diamino-1,4-benzenedisulfonic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
Conclusion
2,5-Diamino-1,4-benzenedisulfonic acid is a molecule with interesting and potentially useful physicochemical properties stemming from its unique substitution pattern. While some fundamental data is available, further experimental characterization of its solubility, pKa, and spectroscopic properties is warranted to fully unlock its potential in various scientific and industrial applications. The protocols outlined in this guide provide a framework for researchers to conduct these essential investigations.
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